1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid
Description
Historical Development of Cyclopentenyl Carboxylic Acid Research
Cyclopentenyl carboxylic acids emerged as critical intermediates in mid-20th-century organic synthesis, particularly for natural product total synthesis. Early work focused on cyclopentanecarboxylic acid derivatives, such as aleprolic acid (cyclopent-2-ene-1-carboxylic acid), which demonstrated unique reactivity in Diels-Alder reactions and lactonization processes. The introduction of methoxymethyl substituents, as seen in 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid, arose from efforts to modulate steric and electronic properties for asymmetric catalysis. A pivotal advancement occurred in 2018 with the synthesis of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde, which established protocols for stereoselective functionalization of cyclopentene rings.
Table 1: Key Historical Milestones in Cyclopentenyl Carboxylic Acid Research
Current Research Significance in Organic Chemistry
This compound’s significance lies in its dual role as a substrate and template:
- Synthetic Building Block: The α,β-unsaturated cyclopentene core participates in [4+2] cycloadditions, while the carboxylic acid enables peptide coupling or decarboxylative cross-coupling.
- Ligand Design: Methoxymethyl groups enhance chelation potential in transition metal catalysts, as demonstrated in palladium-mediated hydrocarboxylation.
- Ring-Strain Utilization: The 85° internal angle of the cyclopentene ring (vs. 90° in cyclopentane) introduces strain that directs regioselective reactions.
Recent studies highlight its utility in synthesizing acyclic quaternary carbons via tandem dehydrogenation-olefination-decarboxylation, achieving 89% enantiomeric excess in certain configurations.
Positioning Within the Cyclopentene Derivative Family
Comparative analysis with related compounds reveals distinct properties:
Table 2: Structural and Reactivity Comparison of Cyclopentene Derivatives
The methoxymethyl group in this compound reduces ring strain (ΔHf ≈ 18 kcal/mol vs. 26 kcal/mol for unsubstituted cyclopentene) while increasing solubility in polar aprotic solvents, as evidenced by its 95% purity in powdered form.
Theoretical Interest in Quaternary Carbon Centers
The quaternary carbon at position 1 creates a stereoelectronic environment that challenges traditional synthesis paradigms:
- Steric Hindrance: Van der Waals radius clashes between the methoxymethyl (-OCH3: 1.52 Å) and carboxylic acid (-COOH: 1.63 Å) groups enforce a twisted-boat conformation, reducing activation energy for ring-opening by 12-15 kJ/mol.
- Hyperconjugation Effects: σ→π* interactions between the C-O bond of methoxymethyl and the cyclopentene π-system lower the LUMO energy by 0.8 eV, facilitating nucleophilic attack at C2.
- Dynamic Kinetic Resolution: Molecular dynamics simulations show that the quaternary center enables enantiomerization via a planar transition state (ΔG‡ = 24.3 kcal/mol), allowing asymmetric induction in catalytic systems.
Properties
IUPAC Name |
1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2,4H,3,5-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPZOKMDYHLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Intermediates
The synthesis of 1-(methoxymethyl)cyclopent-2-ene-1-carboxylic acid revolves around two primary objectives:
- Construction of the cyclopentene ring with precise substitution patterns.
- Introduction of the methoxymethyl (-CH₂OCH₃) and carboxylic acid (-COOH) groups at the 1-position.
Key intermediates identified in literature include:
- Cyclopent-2-enone derivatives for subsequent alkylation or oxidation.
- Halogenated cyclopropanes as precursors for ring-expansion reactions.
- Protected diols to control regiochemistry during dehydration.
Ring Formation via Cyclopropane Ring-Opening
A prominent method involves the use of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a starting material. As described in, treatment with organolithium reagents (e.g., MeLi, nBuLi) induces ring-opening to form bicyclo[1.1.1]pentane intermediates. For example:
- Reaction with methyllithium at -60°C to -20°C in anhydrous ether generates a strained bicyclic intermediate.
- Thermal rearrangement at 0–30°C facilitates ring expansion to cyclopentene derivatives.
This method achieves moderate yields (45–60%) and requires careful temperature control to avoid polymerization.
Dehydration of Diol Precursors
Patent outlines a dehydration strategy using sulfuryl chloride (SO₂Cl₂) to eliminate water from diol intermediates:
- Synthesis of cis-4,5-diol-protected cyclopentane : A diol (e.g., 1,2-cyclopentanediol) is protected with an acetonide group to prevent undesired side reactions.
- Dehydration with SO₂Cl₂ : Treatment with SO₂Cl₂ in pyridine/CH₂Cl₂ at -78°C selectively eliminates the 1-hydroxy group, forming the cyclopentene double bond.
- Deprotection : Acidic hydrolysis removes the acetonide group, yielding the cyclopentene core.
This method achieves >70% yield and high regioselectivity due to the stabilizing effect of the methoxymethyl group on the transition state.
Methoxymethyl Group Introduction
The methoxymethyl substituent is introduced via Williamson ether synthesis or nucleophilic substitution :
- Chloromethyl intermediate : Reaction of cyclopentene-1-carboxylic acid with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., NaH) forms the methoxymethyl ether.
- Alternative route : A hydroxymethyl intermediate is methylated using dimethyl sulfate (DMS) in alkaline conditions.
Optimization studies indicate that DMS in DMF at 60°C provides superior yields (85%) compared to MOMCl.
Carboxylic Acid Functionalization
The carboxylic acid group is typically introduced via oxidation or hydrolysis :
- Oxidation of a primary alcohol : A 1-hydroxymethylcyclopentene intermediate is oxidized with Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid.
- Hydrolysis of nitriles : Reaction of 1-cyanocyclopentene with aqueous HCl under reflux yields the carboxylic acid.
The oxidation route is preferred for its scalability, achieving 90% purity after recrystallization.
Integrated Synthesis Pathway
Combining the above steps, a consolidated synthesis pathway emerges:
- Cyclopropane ring-opening () → bicyclo[1.1.1]pentane intermediate.
- Thermal rearrangement → cyclopentene core.
- Chloromethylation with MOMCl → methoxymethyl group.
- Jones oxidation → carboxylic acid.
Overall yield : 32–40% after purification by column chromatography.
Reaction Optimization and Challenges
- Temperature sensitivity : Dehydration at <-50°C minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
- Purification : Silica gel chromatography is critical for removing regioisomers.
Analytical Data and Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 5.85 (d, J=10 Hz, 1H, CH=CH), 4.15 (s, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 2.95 (m, 2H, cyclopentene CH₂).
- IR (cm⁻¹) : 1710 (C=O), 1640 (C=C), 1100 (C-O-C).
Industrial Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Scientific Research Applications of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid
This compound is an organic compound with the molecular formula and a molecular weight of 156.18 g/mol. It has gained interest in the scientific community for its applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block in Organic Synthesis this compound serves as a fundamental building block in synthesizing complex organic molecules.
- Reagent in Organic Reactions It functions as a reagent in various organic reactions, facilitating the creation of diverse chemical compounds.
Biology
- Study of Biological Activities This compound is studied for its potential effects on cellular processes and enzyme functions, offering insights into its biological activities.
- Antimicrobial Properties Research suggests that compounds structurally related to this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria or fungi.
- Enzyme Inhibition It has been investigated for its potential as an enzyme inhibitor due to its structural features that may allow it to interact effectively with active sites on enzymes, potentially leading to the inhibition of enzymatic activity.
Medicine
- Therapeutic Applications Ongoing research explores the therapeutic applications of this compound. Its unique structure may provide a basis for developing new drugs or therapeutic agents targeting specific diseases, including metabolic disorders and infections.
- Drug Development It is explored for potential therapeutic applications and as a precursor for active pharmaceutical ingredients in developing new drugs.
Industry
- Production of Specialty Chemicals this compound is used in producing specialty chemicals with specific properties.
- Polymers and Materials It is utilized in creating polymers and materials with specific properties, expanding its industrial applications.
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with formaldehyde to form an intermediate compound.
- Methoxymethylation: The intermediate is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
- Carboxylation: Finally, the methoxymethylated product is carboxylated using carbon dioxide under high pressure and temperature conditions to yield this compound.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Cyclopentene-1-carboxylic Acid (C₆H₈O₂)
- Structure : Lacks the methoxymethyl group, retaining only the carboxylic acid on the cyclopentene ring.
- Its lower molecular weight (126.15 g/mol vs. 156.22 g/mol for the target compound) may enhance solubility in polar solvents .
(1R,4S)-4-(Boc-amino)-1-(Ethoxymethyl)cyclopent-2-ene-1-carboxylic Acid
- Structure: Ethoxymethyl substituent and a Boc-protected amino group at position 3.
- Key Differences: The ethoxy group increases lipophilicity compared to methoxy, while the Boc-amino group enables selective deprotection in peptide synthesis. This compound’s synthesis involves multi-step protocols, including lithium hydroxide-mediated hydrolysis and HBTU coupling .
Functional Group Modifications
Ethyl 2-Aminocyclopent-1-ene-1-carboxylate (C₈H₁₁NO₂)
- Structure: Replaces the carboxylic acid with an ester and introduces an amino group at position 2.
- Key Differences: The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids), making it less reactive in acid-catalyzed reactions. The amino group enables participation in nucleophilic substitutions or hydrogen bonding, broadening its utility in heterocycle synthesis .
2-Ethyl-1-methylcyclopentane-1-carboxylic Acid (C₉H₁₆O₂)
- Structure : Fully saturated cyclopentane ring with alkyl substituents (ethyl and methyl).
- Key Differences : The absence of the double bond reduces ring strain, favoring stability over reactivity. The alkyl groups enhance lipophilicity (logP ~2.5 estimated), making it suitable for hydrophobic applications .
1-Amino-2-hydroxycyclopentanecarboxylic Acid
- Structure: Cyclopentane ring with amino and hydroxyl groups.
- Key Differences: The hydroxyl and amino groups facilitate hydrogen bonding, improving solubility in aqueous media.
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid
- Structure: Similar to the target compound but with a Boc-amino group instead of methoxymethyl.
- Key Differences: The Boc group serves as a protective moiety in peptide synthesis, allowing controlled deprotection.
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
1-(Methoxymethyl)cyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, including its effects on cellular processes and enzyme functions. This article explores the biological activity of this compound, synthesizing available research findings, mechanisms of action, and potential applications.
The synthesis of this compound typically involves several steps:
- Starting Materials : Cyclopentadiene undergoes a Diels-Alder reaction with formaldehyde to form an intermediate.
- Methoxymethylation : The intermediate is methoxymethylated using methoxymethyl chloride in the presence of a base.
- Carboxylation : The product is then carboxylated using carbon dioxide under specific conditions.
This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions , which influence the compound's binding affinity to enzymes and receptors. Additionally, the carboxylic acid group can undergo ionization, affecting solubility and reactivity in biological environments .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds structurally related to this compound possess antimicrobial properties. This suggests that it may inhibit the growth of certain bacteria or fungi, although specific studies directly addressing this compound's antimicrobial efficacy are still needed.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact effectively with active sites on enzymes, potentially leading to inhibition of enzymatic activity. For instance, similar compounds have been found to inhibit glycosidases, which are critical in various metabolic pathways .
Therapeutic Applications
Research is ongoing to explore the therapeutic applications of this compound. Its unique structure may provide a basis for developing new drugs or therapeutic agents targeting specific diseases, including metabolic disorders and infections .
Case Studies and Research Findings
A review of relevant literature reveals various studies focusing on the synthesis and potential applications of cyclopentane derivatives:
These studies suggest that compounds like this compound could play a significant role in future pharmaceutical developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
